Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperidine-1-carbonyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide yields the corresponding methyl ether.
Scientific Research Applications
Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmacophore in drug development.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(pyrrolidine-1-carbonyl)pyridine-3-carboxylate
- Methyl 6-(morpholine-1-carbonyl)pyridine-3-carboxylate
- Methyl 6-(piperazine-1-carbonyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate is unique due to the presence of the piperidine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 6-(piperidine-1-carbonyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)10-5-6-11(14-9-10)12(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXVLRAPJZPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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